molecular formula C14H16N6O3S B2670399 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 2034415-80-8

3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2670399
CAS No.: 2034415-80-8
M. Wt: 348.38
InChI Key: RAMDEIUVVTUNFA-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a synthetic hybrid compound designed for advanced medicinal chemistry and pharmacology research. It integrates three pharmacologically significant moieties: a 3,5-dimethylisoxazole ring, a sulfonamide linker, and a pyrazole subunit bearing a pyrazine group. This specific molecular architecture is of high interest for investigating structure-activity relationships (SAR) in drug discovery. The core structural components of this compound are associated with a wide spectrum of biological activities. Isoxazole derivatives are recognized in scientific literature for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Similarly, pyrazole-sulfonamide hybrids are frequently investigated as potent bioactive molecules, with recent studies highlighting their potential as antiproliferative agents and enzyme inhibitors . The presence of the sulfonamide group is a key feature in many enzyme inhibitors and marketed drugs . While the specific mechanism of action for this compound is a subject of ongoing research, molecules with analogous structures have been identified as potent, non-covalent inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and neuropathic pain by elevating levels of the endogenous lipid mediator palmitoylethanolamide (PEA). Consequently, this compound serves as a valuable chemical tool for researchers exploring new therapeutic targets in immunology and inflammation biology. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-10-14(11(2)23-19-10)24(21,22)17-6-8-20-7-3-12(18-20)13-9-15-4-5-16-13/h3-5,7,9,17H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMDEIUVVTUNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the sulfonamide group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the pyrazole ring: This can be done through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Incorporation of the pyrazine ring: This step involves the reaction of the pyrazole derivative with a suitable pyrazine precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to streamline the synthesis and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness is highlighted when compared to related sulfonamide derivatives:

Compound Name Key Substituents/Features Reference
Target Compound Isoxazole-4-sulfonamide core; pyrazolyl-ethyl linker; pyrazine substitution
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) Pyridine-3-sulfonamide core; 4-butyl-3,5-dimethylpyrazole; 4-chlorophenyl carbamoyl
N-(2-(4-((4-(Difluoromethoxy)benzyl)(methyl)amino)piperidin-1-yl)-3,4-dioxocyclobut-1-enyl)-3,5-dimethylisoxazole-4-sulfonamide (15) Isoxazole-4-sulfonamide core; cyclobutenedione-piperidine linker; difluoromethoxybenzyl

Key Structural Differences :

  • Pyrazine vs. Chlorophenyl/Piperidine Groups : The target compound’s pyrazine substituent (a nitrogen-rich aromatic ring) may enhance hydrogen-bonding interactions compared to the chlorophenyl group in Compound 27 or the piperidine moiety in Compound 14.
  • Linker Flexibility : The ethyl chain in the target compound provides greater conformational flexibility than the rigid cyclobutenedione linker in Compound 15.
Physicochemical Properties
Property Target Compound (Inferred) Compound 27 Compound 15
Melting Point Not reported 138–142 °C Not reported
IR Spectral Peaks Expected: ~1385 cm⁻¹ (SO₂) 1385 cm⁻¹ (SO₂); 1726 cm⁻¹ (C=O) Not explicitly reported
1H-NMR Features Pyrazine protons (δ ~8.5–9.5 ppm) Pyridine H-6 (δ 8.96 ppm); NH (δ 9.27 ppm) Piperidine CH₂ (δ ~2.36 ppm); DMSO-d6 shifts

Key Observations :

  • The absence of a carbonyl group (e.g., C=O in Compound 27) in the target compound may reduce metabolic instability.
  • Pyrazine protons (δ >8.5 ppm) in the target compound could serve as NMR markers for structural validation.

Biological Activity

The compound 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a synthetic derivative that combines an isoxazole core with a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N6O3S\text{C}_{14}\text{H}_{18}\text{N}_6\text{O}_3\text{S}

This structure includes:

  • An isoxazole ring,
  • A pyrazole unit,
  • A sulfonamide functional group.

Biological Activity Overview

Research indicates that derivatives containing isoxazole and pyrazole rings exhibit various biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antibacterial
  • Antileishmanial

Anticancer Activity

Recent studies have shown that compounds with similar structural features possess significant anticancer properties. For instance, derivatives with isoxazole and pyrazole rings have demonstrated cytotoxic effects against multiple cancer cell lines. In a study evaluating various isoxazole derivatives, one compound exhibited an IC50 value of 22.47 µM against breast cancer cells (MCF-7) .

Antileishmanial Activity

In terms of antileishmanial activity, compounds derived from pyrazole and sulfonamide structures have shown promising results. For example, certain pyrazole derivatives demonstrated IC50 values as low as 0.059 mM against Leishmania infantum, indicating potent activity comparable to standard treatments like pentamidine .

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Isoxazole derivatives can inhibit key enzymes involved in cancer progression and inflammatory pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Targeting Specific Pathways : For instance, certain isoxazole derivatives inhibit VEGFR-1 and VEGFR-2 tyrosine kinases, which are crucial for tumor angiogenesis .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Anticancer Efficacy : A series of isoxazole-pyrazole hybrids were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 5.0 to 25.87 µM across different types .
  • Antileishmanial Profile : A comparative study showed that a specific derivative had an IC50 of 0.062 mM against L. infantum, suggesting it could serve as a viable alternative to existing treatments .

Comparative Data Table

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer22.47
Compound BAntileishmanial0.059
Compound CVEGFR Inhibition0.65

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., pyrazine-substituted precursors).
  • Step 2 : Sulfonamide coupling between the isoxazole-4-sulfonyl chloride and the pyrazole-ethylamine intermediate under basic conditions (e.g., triethylamine in DCM).
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by NMR and HPLC .
    • Critical Note : Reaction intermediates should be monitored by TLC, and protecting groups (e.g., Boc for amines) may be required to avoid side reactions .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and integration ratios (e.g., methyl groups at 3,5-isoxazole, pyrazine protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C14H16N6O3SC_{14}H_{16}N_6O_3S).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
  • Antimicrobial Screening : Follow CLSI guidelines for bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) with MIC determinations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model reaction pathways (e.g., sulfonamide coupling energy barriers) and predict regioselectivity in pyrazole functionalization .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions (e.g., DMF vs. THF for nucleophilic substitution) .
  • Transition-State Analysis : Identify steric hindrance at the ethyl linker using Gaussian or ORCA software .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Validation : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., unreacted sulfonyl chloride).
  • Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions) and use positive controls (e.g., known kinase inhibitors).
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare activity across replicates; report p-values and confidence intervals .

Q. What strategies improve yield in multi-step synthesis?

  • Methodological Answer :

  • Catalytic Optimization : Use Pd-catalyzed coupling for pyrazine introduction (e.g., Suzuki-Miyaura with pyrazin-2-ylboronic acid).
  • Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 30 mins at 120°C vs. 12 hrs conventional heating).
  • Workflow Automation : Employ flow chemistry for continuous sulfonamide coupling and in-line UV monitoring .

Q. How to design mutants for studying target binding interactions?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase II) using SHELX for structure refinement.
  • Site-Directed Mutagenesis : Introduce point mutations (e.g., Thr200→Ala in carbonic anhydrase) to validate binding site residues via SPR or ITC .

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